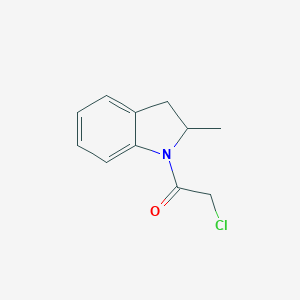![molecular formula C8H7Br B089620 3-Bromobicyclo[4.2.0]octa-1,3,5-triene CAS No. 1073-39-8](/img/structure/B89620.png)
3-Bromobicyclo[4.2.0]octa-1,3,5-triene
概要
説明
Synthesis Analysis
The synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene and related compounds involves intricate strategies including ring-closing metathesis and desymmetrization techniques. For instance, a method for the synthesis of 6,8-dioxabicyclo[3.2.1]octanes, which share a similar structural framework, has been developed through desymmetrization of trienes derived from diols via ring-closing metathesis (Burke, Müller, & Beaudry, 1999).
Molecular Structure Analysis
The molecular structure of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene is characterized by its bicyclic octane core with a bromine substituent, which plays a crucial role in its reactivity and physical properties. The stereochemistry and electronic distribution within this structure influence its chemical behavior significantly.
Chemical Reactions and Properties
Brominated bicyclic compounds like 3-Bromobicyclo[4.2.0]octa-1,3,5-triene undergo various chemical reactions, including bromination under specific conditions leading to products through mechanisms such as the Wagner-Meerwein rearrangement with accompanying aryl migration (Harmandar & Balci, 1985).
科学的研究の応用
- Specific Scientific Field : Industrial Chemistry
- Summary of the Application : “3-Bromobicyclo[4.2.0]octa-1,3,5-triene” is used as an intermediate in the synthesis of silicon organic compounds . These compounds are widely used as intermediates in various syntheses and as target substances in industrial chemistry .
- Methods of Application or Experimental Procedures : The compound was synthesized via a three-stage synthesis starting from benzocyclobutene and (2-bromo-vinyl)-benzene . The structure of the product was determined using 1H- and 13C-NMR and HRMS .
- Results or Outcomes : The synthesized compound, Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane, may be of interest in the creation of photo and thermopolymerizable composites and used in synthetic processes as an intermediate compound .
特性
IUPAC Name |
3-bromobicyclo[4.2.0]octa-1(6),2,4-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c9-8-4-3-6-1-2-7(6)5-8/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHHTGYHERDNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446374 | |
| Record name | 3-bromobicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene | |
CAS RN |
1073-39-8 | |
| Record name | 3-bromobicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromobenzocyclobutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

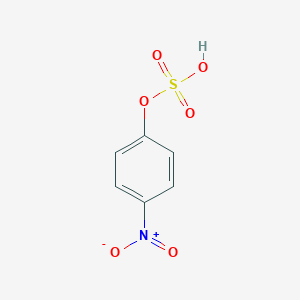
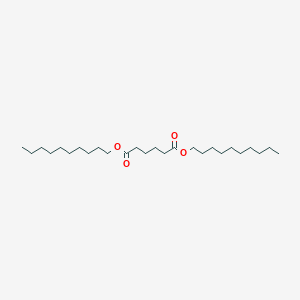
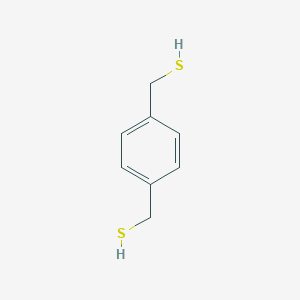
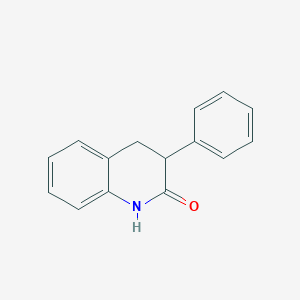
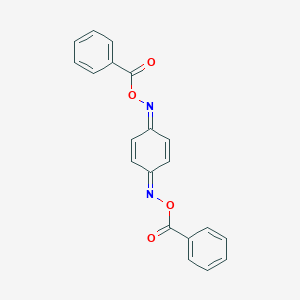
![5,10-[1,2]Benzenoarsanthrene](/img/structure/B89548.png)
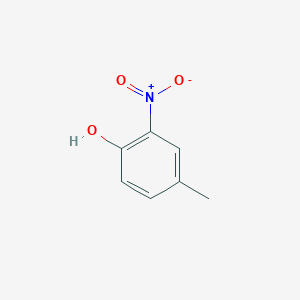
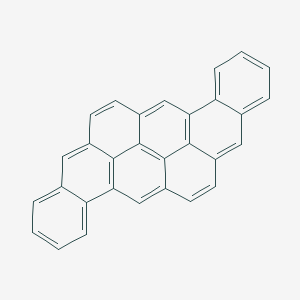
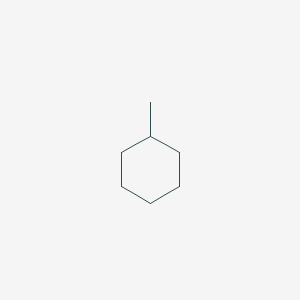
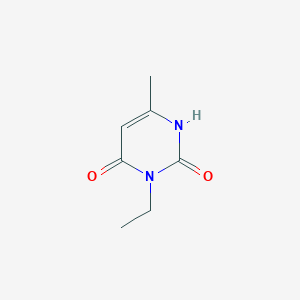
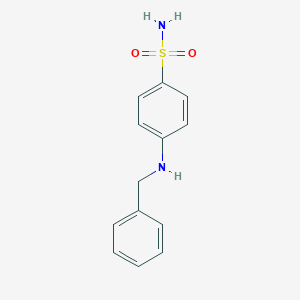
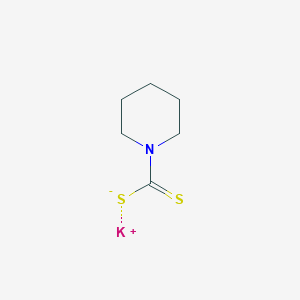
![5-Azoniaspiro[4.4]nonane](/img/structure/B89564.png)
